molecular formula C13H22N2S B3845869 N,N,N'-trimethyl-N'-[(4-methylsulfanylphenyl)methyl]ethane-1,2-diamine

N,N,N'-trimethyl-N'-[(4-methylsulfanylphenyl)methyl]ethane-1,2-diamine

Cat. No.: B3845869
M. Wt: 238.39 g/mol
InChI Key: AYUZHKUFJJCNTC-UHFFFAOYSA-N
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Description

N,N,N’-trimethyl-N’-[(4-methylsulfanylphenyl)methyl]ethane-1,2-diamine is an organic compound with a complex structure that includes both amine and sulfanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’-trimethyl-N’-[(4-methylsulfanylphenyl)methyl]ethane-1,2-diamine typically involves the reaction of N,N,N’-trimethylethylenediamine with 4-methylsulfanylbenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts such as palladium or nickel can enhance the efficiency of the reaction, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N,N’-trimethyl-N’-[(4-methylsulfanylphenyl)methyl]ethane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, sodium hydroxide or potassium carbonate as base, dichloromethane or toluene as solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Secondary or tertiary amines.

    Substitution: Quaternary ammonium salts.

Scientific Research Applications

N,N,N’-trimethyl-N’-[(4-methylsulfanylphenyl)methyl]ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N,N’-trimethyl-N’-[(4-methylsulfanylphenyl)methyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate cellular signaling pathways. The presence of both amine and sulfanyl groups allows for versatile interactions with various biological targets.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-tetramethylethylenediamine: Similar structure but lacks the sulfanyl group.

    N,N,N’-trimethylethylenediamine: Similar structure but lacks the phenyl and sulfanyl groups.

    N,N,N’-trimethyl-N’-piperidin-4-yl-ethane-1,2-diamine: Contains a piperidine ring instead of the phenyl group.

Uniqueness

N,N,N’-trimethyl-N’-[(4-methylsulfanylphenyl)methyl]ethane-1,2-diamine is unique due to the presence of the 4-methylsulfanylphenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N,N,N'-trimethyl-N'-[(4-methylsulfanylphenyl)methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2S/c1-14(2)9-10-15(3)11-12-5-7-13(16-4)8-6-12/h5-8H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUZHKUFJJCNTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CC1=CC=C(C=C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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